N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a cyclopentyl group, an iodine atom, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of a methoxybenzenesulfonamide precursor, followed by the introduction of the cyclopentyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of iodine reagents, such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable solvent like dichloromethane or acetonitrile. The final step involves the cyclopentylation using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.
Major Products
Substitution: Formation of N-cyclopentyl-3-substituted-4-methoxybenzenesulfonamides.
Oxidation: Formation of N-cyclopentyl-3-iodo-4-formylbenzenesulfonamide or N-cyclopentyl-3-iodo-4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclopentyl-3-iodo-4-methoxybenzenamine.
Scientific Research Applications
N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The iodine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-iodo-3-methoxybenzamide
- N-cyclopentyl-3-iodo-4-methoxybenzenamine
- N-cyclopentyl-3-iodo-4-methoxybenzoic acid
Uniqueness
N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide is unique due to the presence of both the sulfonamide and iodine functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZDMQCMVKYRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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